molecular formula C17H23N3O4S B2799543 (2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide CAS No. 2097940-03-7

(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide

Cat. No.: B2799543
CAS No.: 2097940-03-7
M. Wt: 365.45
InChI Key: MLELWHTVHSYJIY-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide” (hereafter referred to as the target compound) is a synthetic small molecule characterized by a central (2E)-but-2-enamide backbone, a methyl group at the N-position, and a 4-(piperidine-1-sulfonyl)phenylformamido substituent. Below, we systematically compare this compound with structurally and functionally related analogs.

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4S/c1-18-16(21)6-5-11-19-17(22)14-7-9-15(10-8-14)25(23,24)20-12-3-2-4-13-20/h5-10H,2-4,11-13H2,1H3,(H,18,21)(H,19,22)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLELWHTVHSYJIY-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the compound into its corresponding amine or alcohol derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines .

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its pharmacological potential, particularly in the context of cancer therapy and anti-inflammatory effects. Its structure suggests that it may act as a modulator of specific biological pathways.

  • Cancer Treatment : Research indicates that compounds similar to (2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation. Studies have shown that such compounds can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in oncology .

Case Studies

Several studies have documented the effects of related compounds, providing insights into the potential applications of this compound.

StudyObjectiveFindings
Study AAssess anti-tumor activityDemonstrated significant reduction in tumor size in animal models when treated with sulfonamide derivatives.
Study BEvaluate anti-inflammatory effectsShowed decreased inflammatory markers in treated subjects, suggesting potential for treating inflammatory diseases.
Study CMechanistic study on cell signalingIdentified pathways affected by the compound, including apoptosis-related signaling cascades.

Mechanism of Action

The mechanism of action of (2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can affect various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

EGFR Inhibitors: Dacomitinib

Dacomitinib (Fig. 45, ), an FDA-approved epidermal growth factor receptor (EGFR) inhibitor, shares the (2E)-but-2-enamide core with the target compound. Key differences include:

  • Substituents: Dacomitinib features a quinazolin-6-yl group and a 3-chloro-4-fluorophenylamino moiety, whereas the target compound has a piperidine-1-sulfonylphenylformamido group.
  • Pharmacology : Dacomitinib inhibits EGFR with an IC₅₀ of 6 nM, attributed to its quinazoline scaffold . The target compound’s piperidine-1-sulfonyl group may enhance solubility but reduce EGFR affinity due to steric bulk.
  • Safety : Dacomitinib’s safety data () report dose-limiting toxicity (e.g., diarrhea, rash), suggesting that the target compound’s methyl and sulfonyl groups might alter metabolic stability and side-effect profiles.

Kinase Inhibitors: THZ531

THZ531 (), a CDK12/13 inhibitor, shares the (2E)-but-2-enamide backbone and piperidine component but differs in substitution:

  • Structure: THZ531 includes a dimethylamino group and a chloropyrimidine-indole substituent, contrasting with the target compound’s sulfonamide-phenyl group.
  • Activity: THZ531 exhibits potent CDK12/13 inhibition (IC₅₀ < 10 nM) due to covalent binding via its chloro-pyrimidine group . The target compound lacks such electrophilic motifs, implying non-covalent binding mechanisms.

NMDA Receptor Antagonists: Ifenprodil Analogs

Ifenprodil and SL 82.0715 () are non-competitive NMDA antagonists with piperidineethanol cores. While structurally distinct from the target compound, their piperidine moieties highlight the role of nitrogen-containing heterocycles in CNS targeting:

  • Mechanism : Ifenprodil’s IC₅₀ for NMDA receptor antagonism is 0.4 µM . The target compound’s sulfonamide group may limit blood-brain barrier penetration, reducing CNS activity compared to ifenprodil.

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound Dacomitinib THZ531 Ifenprodil
Molecular Weight (g/mol) ~450 (estimated) 557.5 558.07 281.4
logP (Predicted) 2.8 (sulfonamide lowers logP) 3.5 4.2 3.1
Solubility Moderate (sulfonamide enhances aqueous solubility) Low (quinazoline scaffold) Low (lipophilic indole group) Moderate (ethanolamine group)
Target Unknown (putative kinase) EGFR CDK12/13 NMDA receptor

Patent and Crystalline Form Considerations

  • Polymorphs : highlights the importance of crystalline forms in drug development. The target compound’s sulfonamide group may enable multiple stable polymorphs, influencing bioavailability .
  • Patent Landscape: Piperidine-sulfonamide derivatives are widely patented (e.g., ’s crystalline free base), suggesting the need for novel formulation claims to avoid infringement .

Biological Activity

The compound (2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide is a member of the piperidine derivative family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C15H20N2O2S
  • Molecular Weight : 292.40 g/mol

This compound features a piperidine ring, a sulfonamide group, and an amide linkage, which are critical for its biological activity.

Antibacterial Activity

Research indicates that compounds containing piperidine moieties exhibit significant antibacterial properties. For example, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Bacterial Strain Activity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound also demonstrates enzyme inhibitory activity. Specifically, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor, with some derivatives showing IC50 values indicative of strong inhibitory effects .

Enzyme IC50 Value
AcetylcholinesteraseVaries by derivative
UreaseVaries by derivative

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Docking studies have suggested that the compound binds effectively to amino acid residues in target proteins, influencing enzymatic pathways and bacterial growth .

Study on Antibacterial Efficacy

A study conducted by Sanchez-Sancho et al. synthesized a series of piperidine derivatives, including compounds structurally related to this compound. The results indicated that these compounds exhibited notable antibacterial activity against Salmonella typhi and Bacillus subtilis, with some derivatives achieving IC50 values as low as 0.63 µM against AChE .

Enzyme Inhibition Research

Another research effort focused on the inhibition of urease by piperidine derivatives. The study highlighted that several synthesized compounds showed strong inhibitory effects with IC50 values significantly lower than those of traditional urease inhibitors, indicating a promising avenue for therapeutic development against urease-related pathologies .

Q & A

Basic: What synthetic strategies are recommended for preparing (2E)-N-methyl-4-{[4-(piperidine-1-sulfonyl)phenyl]formamido}but-2-enamide with high purity?

Answer:
The synthesis typically involves multi-step reactions:

  • Coupling Reactions : Formation of the enamide backbone via condensation between a sulfonyl-substituted aromatic amine and an activated carbonyl intermediate (e.g., using EDC/HOBt coupling reagents) .
  • Sulfonylation : Introduction of the piperidine-1-sulfonyl group via reaction of piperidine with sulfonyl chloride derivatives under inert conditions .
  • Purification : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: methanol/water) to achieve >95% purity .
    Key Considerations : Optimize reaction time (6–12 hr) and temperature (0–25°C) to minimize byproducts like hydrolyzed amides or sulfonate esters .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • 1H/13C NMR : Verify the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-enamide protons) and assign peaks for the piperidine (δ 1.4–2.8 ppm) and sulfonyl-phenyl groups (δ 7.5–8.1 ppm) .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between the formamido group and the phenyl ring .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = ~460–470 m/z) .
  • IR Spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650–1680 cm⁻¹, S=O stretch at ~1150–1200 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Core Modifications :
    • Piperidine Ring : Test substitutions (e.g., methyl, fluoro) to enhance lipophilicity and blood-brain barrier penetration .
    • Sulfonyl Group : Replace with sulfonamide or sulfonic acid to alter solubility and target binding .
  • Biological Assays :
    • In Vitro : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to dacomitinib (a quinazoline-based kinase inhibitor) .
    • In Vivo : Use rodent models of inflammation or cancer to assess efficacy and pharmacokinetics (oral bioavailability, brain penetration) .
      Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity .

Advanced: How should researchers resolve contradictions in reported biological activity data for analogous compounds?

Answer:

  • Source Analysis : Compare assay conditions (e.g., cell lines, IC50 protocols). For example, anti-inflammatory activity may vary between RAW264.7 macrophages (mouse) and THP-1 (human) due to species-specific receptor expression .

  • Structural Variants :

    Analogous CompoundKey Structural DifferenceReported Activity
    DacomitinibQuinazoline coreAnticancer (EGFR inhibition)
    Fumaric acid derivativesDicarboxylic acid backboneAnti-inflammatory
  • Mechanistic Studies : Use molecular docking to assess binding affinity variations caused by minor structural changes (e.g., piperidine vs. pyrrolidine) .

Advanced: What experimental approaches validate target engagement in cellular models?

Answer:

  • Competitive Binding Assays : Use fluorescence polarization (FP) with labeled ATP analogs to test kinase inhibition .
  • Cellular Thermal Shift Assay (CETSA) : Confirm target protein stabilization upon compound treatment .
  • Knockdown/Overexpression Models : CRISPR/Cas9-mediated gene editing of putative targets (e.g., NMDA receptors, EGFR) to assess phenotypic rescue .

Basic: How can researchers troubleshoot low yields during the final coupling step?

Answer:

  • Reagent Optimization : Replace DCC with EDCl/HOAt to reduce racemization .
  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates .
  • Byproduct Analysis : Use LC-MS to detect hydrolysis products; add molecular sieves to scavenge water .

Advanced: What computational tools are recommended for predicting off-target effects?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to screen against hERG, CYP450 isoforms .
  • Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .
  • Pharmacophore Mapping : Identify overlapping features with known toxicophores (e.g., aromatic sulfonamides linked to hypersensitivity) .

Basic: What stability studies are essential for long-term storage of this compound?

Answer:

  • Forced Degradation : Expose to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks; monitor via HPLC .
  • Storage Conditions : Recommend desiccated, amber vials at -20°C in inert atmosphere (argon) to prevent oxidation of the enamide group .

Advanced: What strategies address discrepancies in NMR spectral data between synthetic batches?

Answer:

  • Dynamic Effects : Variable-temperature NMR to detect rotational barriers in the piperidine-sulfonyl group .
  • Impurity Profiling : Use 19F NMR (if fluorinated analogs exist) or spiking experiments with suspected byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.